molecular formula C8H5Br2NO2 B14366037 6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione CAS No. 90278-51-6

6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione

Katalognummer: B14366037
CAS-Nummer: 90278-51-6
Molekulargewicht: 306.94 g/mol
InChI-Schlüssel: UDDGWGOOGDLXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-1-azaspiro[35]nona-5,8-diene-2,7-dione is a chemical compound with the molecular formula C₈H₅Br₂NO₂ It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione typically involves the bromination of 1-azaspiro[3.5]nona-5,8-diene-2,7-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as potassium cyanide, methylmagnesium iodide, or methyl-lithium.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new spirocyclic derivatives.

Common Reagents and Conditions

    Potassium Cyanide: Used in substitution reactions to replace bromine atoms.

    Methylmagnesium Iodide and Methyl-lithium: Utilized in nucleophilic addition reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The compound’s spirocyclic structure allows for unique reactivity patterns, making it a valuable intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Azaspiro[3.5]nona-5,8-diene-2,7-dione: The parent compound without bromine substitution.

    6,8-Dichloro-1-azaspiro[3.5]nona-5,8-diene-2,7-dione: A similar compound with chlorine atoms instead of bromine.

Uniqueness

6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms enhances its potential for further functionalization and application in various fields.

Eigenschaften

CAS-Nummer

90278-51-6

Molekularformel

C8H5Br2NO2

Molekulargewicht

306.94 g/mol

IUPAC-Name

6,8-dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione

InChI

InChI=1S/C8H5Br2NO2/c9-4-1-8(3-6(12)11-8)2-5(10)7(4)13/h1-2H,3H2,(H,11,12)

InChI-Schlüssel

UDDGWGOOGDLXQG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC12C=C(C(=O)C(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.